molecular formula C20H31N3O3 B6770973 N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide

N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide

Cat. No.: B6770973
M. Wt: 361.5 g/mol
InChI Key: KWFYERSFSOOWOD-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran moiety, a piperazine ring, and a carboxamide group, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-14-11-22(13-20(3,4)25)9-10-23(14)19(24)21-15(2)17-12-26-18-8-6-5-7-16(17)18/h5-8,14-15,17,25H,9-13H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFYERSFSOOWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)NC(C)C2COC3=CC=CC=C23)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation of the Benzofuran: The benzofuran ring is then alkylated using an appropriate alkyl halide in the presence of a base.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Coupling of the Benzofuran and Piperazine: The benzofuran derivative is coupled with the piperazine derivative using a coupling reagent such as carbodiimide.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The carboxamide group may facilitate interactions with proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide: shares similarities with compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

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